This compound falls under the category of diazinanes, which are nitrogen-containing heterocycles. Its specific classification is as a trione due to the presence of three carbonyl groups within its structure. The compound's systematic name reflects its structural complexity and functional diversity.
The synthesis of 5-ethyl-5-(4-hydroxypentan-2-yl)-1,3-diazinane-2,4,6-trione can involve several steps typically found in organic synthesis involving diazinanes. While specific protocols may vary, the general approach includes:
Specific conditions such as temperature, solvent choice (e.g., dimethylformamide), and catalysts (e.g., triethylamine) are critical for optimizing yields and purity during each synthetic step .
The compound is achiral and does not possess defined stereocenters, which simplifies its synthesis and characterization .
The chemical reactivity of 5-ethyl-5-(4-hydroxypentan-2-yl)-1,3-diazinane-2,4,6-trione can be categorized into several types:
Reaction conditions such as pH, temperature, and solvent play significant roles in determining the reaction pathways and products .
The mechanism of action for 5-ethyl-5-(4-hydroxypentan-2-yl)-1,3-diazinane-2,4,6-trione is not fully elucidated but is likely related to its interactions with biological targets such as enzymes or receptors involved in metabolic pathways. Potential mechanisms include:
Further studies utilizing techniques like mass spectrometry and nuclear magnetic resonance spectroscopy are needed to clarify these interactions .
The physical properties of 5-ethyl-5-(4-hydroxypentan-2-yl)-1,3-diazinane-2,4,6-trione include:
Chemical properties include:
The applications of 5-ethyl-5-(4-hydroxypentan-2-yl)-1,3-diazinane-2,4,6-trione span various fields:
The systematic IUPAC name 5-ethyl-5-(4-hydroxypentan-2-yl)-1,3-diazinane-2,4,6-trione precisely defines the molecular architecture: A six-membered heterocyclic ring (1,3-diazinane) bears three ketone groups at positions 2, 4, and 6. The 5-position features two substituents—an ethyl group (–CH₂CH₃) and a branched pentyl chain terminating in a hydroxyl group (–CH(CH₃)CH₂CH(OH)CH₃). This configuration establishes the compound as a monosubstituted barbituric acid derivative due to retention of two hydrogen atoms at N₁ and N₃ .
Table 1: Nomenclature and Identifiers of 5-Ethyl-5-(4-hydroxypentan-2-yl)-1,3-diazinane-2,4,6-trione
Designation Type | Value |
---|---|
Systematic IUPAC Name | 5-Ethyl-5-(4-hydroxypentan-2-yl)-1,3-diazinane-2,4,6-trione |
CAS Registry Number | 4241-40-1 |
Molecular Formula | C₁₁H₁₈N₂O₄ |
Canonical SMILES | CCC1(C(=O)NC(=O)NC1=O)C(C)CC(C)O |
Alternative Names | 3′-Hydroxypentobarbital, Hydroxypentobarbital |
InChI Key | XYOPMDJVSWQZTM-UHFFFAOYSA-N |
Structurally, the molecule integrates three key domains:
The compound emerged indirectly through mid-20th-century investigations into pentobarbital metabolism. Pentobarbital (5-ethyl-5-(1-methylbutyl)-barbituric acid), introduced clinically in the 1930s, became a model substrate for hepatic biotransformation studies. Researchers identified 3′-Hydroxypentobarbital—now recognized as 5-ethyl-5-(4-hydroxypentan-2-yl)-1,3-diazinane-2,4,6-trione—as a primary oxidative metabolite, where ω-1 hydroxylation occurs on the 1-methylbutyl side chain . This discovery aligned with broader efforts to correlate barbiturate metabolism with duration of action.
Table 2: Key Milestones in Barbiturate Development Relevant to Hydroxypentobarbital
Year | Event | Significance |
---|---|---|
1864 | Adolf von Baeyer synthesizes barbituric acid from urea and malonic acid derivatives | Establishes foundation for all barbiturate chemistry [9] |
1903 | Emil Fischer and Joseph von Mering introduce barbital (diethylbarbituric acid) | First clinically used barbiturate hypnotic [9] |
1912 | Phenobarbital launched as an anticonvulsant | Demonstrates therapeutic diversification of barbiturates |
1930 | Pentobarbital (Nembutal) marketed by Abbott Laboratories | Becomes reference sedative/hypnotic; metabolic studies later identify hydroxypentobarbital |
1950s | Identification of hydroxylated pentobarbital metabolites in urine | Confirms oxidative metabolism as a key elimination pathway |
Unlike early barbiturates designed for therapeutic use (e.g., phenobarbital), this hydroxypentobarbital derivative was isolated as a biological intermediate rather than a deliberately synthesized drug candidate. Its characterization reflected advancements in analytical techniques like chromatography and mass spectrometry, which enabled metabolite identification in complex biological matrices . The compound’s synthesis was achieved chemically via alkylation of diethyl malonate-derived intermediates with 2-bromo-4-hydroxypentane, followed by ring closure with urea—a modification of the classic Grimaux barbiturate synthesis [9]. This route established its structural independence from pentobarbital and confirmed its identity as a distinct chemical entity.
Though lacking direct therapeutic application, 5-ethyl-5-(4-hydroxypentan-2-yl)-1,3-diazinane-2,4,6-trione holds significance in two domains:
Metabolic Probe for Pentobarbital:As the primary hepatic metabolite of pentobarbital, its quantification enables pharmacokinetic modeling of the parent drug. Studies correlate its urinary excretion with pentobarbital clearance rates and duration of action. The hydroxyl group facilitates conjugation (glucuronidation), accelerating renal elimination compared to the more lipophilic pentobarbital. This metabolic pathway exemplifies cytochrome P450-mediated deactivation of barbiturates .
Barbiturate Structure-Activity Relationship (SAR) Studies:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: